molecular formula C16H21FN4O3S B4751558 1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide

1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide

Cat. No. B4751558
M. Wt: 368.4 g/mol
InChI Key: RBHGTKGWPSDPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It belongs to the class of COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 enzyme, responsible for inflammation and pain.

Mechanism of Action

1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide selectively inhibits the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins, mediators of inflammation and pain. By inhibiting this enzyme, 1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide reduces inflammation and pain without affecting the production of prostaglandins involved in normal physiological processes.
Biochemical and Physiological Effects
1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and swelling. It has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response. In addition, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high selectivity for the COX-2 enzyme, its ability to reduce inflammation and pain, and its potential use in cancer therapy. However, its limitations include its potential to cause gastrointestinal side effects and its potential to interact with other drugs.

Future Directions

There are several future directions for research on 1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide, including its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. It may also be studied for its potential use in combination with other drugs for cancer therapy. Additionally, further research may be conducted to better understand the mechanisms of action of 1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide and its potential side effects.

Scientific Research Applications

1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory conditions. In addition, it has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

1-ethyl-4-[(4-fluorophenyl)sulfonylamino]-N-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3S/c1-4-21-10-14(15(19-21)16(22)18-9-11(2)3)20-25(23,24)13-7-5-12(17)6-8-13/h5-8,10-11,20H,4,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHGTKGWPSDPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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